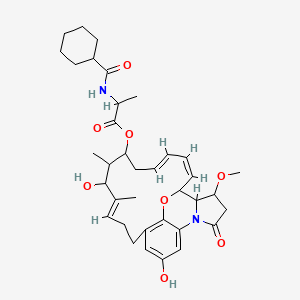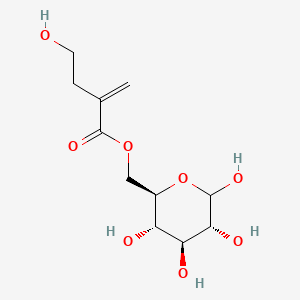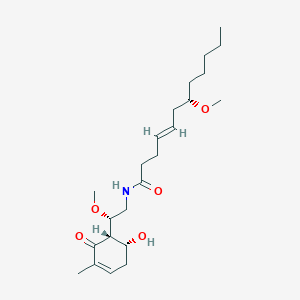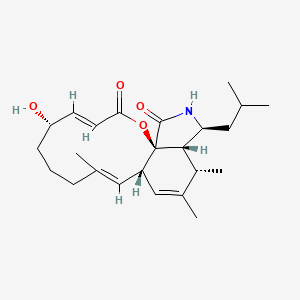
Aspochalasin J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspochalasin J is a natural product found in Ericameria laricifolia and Aspergillus flavipes with data available.
Scientific Research Applications
Cytotoxic and Antimicrobial Properties
Aspochalasin J, along with other aspochalasins, has been studied for its cytotoxic and antimicrobial effects. Research conducted by Wu et al. (2019) on various aspochalasins isolated from Aspergillus micronesiensis, including analogs of aspochalasin J, revealed potential cytotoxic and antimicrobial effects. Similarly, Zhou et al. (2004) found that aspochalasins, including aspochalasin J, isolated from Aspergillus flavipes displayed cytotoxicity against various cancer cell lines.
Potential in Cancer Treatment
Research by Liu et al. (2014) on novel aspochalasins from marine-derived Aspergillus sp. has highlighted their cytotoxicity against prostate cancer and colorectal cancer cell lines, suggesting a potential role in cancer treatment. Additionally, aspochalasin J and its analogs have shown inhibitory activity against HIV integrase, as indicated by the work of Rochfort et al. (2005).
Inhibitor of Melanogenesis
Aspochalasin J has been identified as a potent inhibitor of melanogenesis. The study by Choo et al. (2009) demonstrated that aspochalasin I, closely related to aspochalasin J, significantly inhibited melanogenesis in cells without cytotoxicity.
Novel Structural Variants and Synthesis
Research has been conducted on the structural diversity of aspochalasins. Studies by Lin et al. (2009) and Qader et al. (2021) have identified new aspochalasins with unique structural features. The biomimetic synthesis of aspochalasins, including a formal synthesis of trichoderone A, was described by Gayraud et al. (2021).
Unique Biological Activities
Aspochalasin J is part of a family of compounds known for their unique biological activities. For instance, Reyes et al. (2018) conducted a biomimetic synthesis of aspergillin PZ, showcasing the structural and bioactive diversity of aspochalasins.
properties
Product Name |
Aspochalasin J |
|---|---|
Molecular Formula |
C24H35NO4 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(1R,4E,6S,10E,12S,15S,16S,17S)-6-hydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione |
InChI |
InChI=1S/C24H35NO4/c1-14(2)11-20-22-17(5)16(4)13-18-12-15(3)7-6-8-19(26)9-10-21(27)29-24(18,22)23(28)25-20/h9-10,12-14,17-20,22,26H,6-8,11H2,1-5H3,(H,25,28)/b10-9+,15-12+/t17-,18+,19+,20+,22+,24-/m1/s1 |
InChI Key |
HXVGXVHKKDWYHZ-CEEOZWHRSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CCC[C@@H](/C=C/C(=O)O3)O)\C)C=C1C)CC(C)C |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C(CCCC(C=CC(=O)O3)O)C)C=C1C)CC(C)C |
synonyms |
aspochalasin J |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



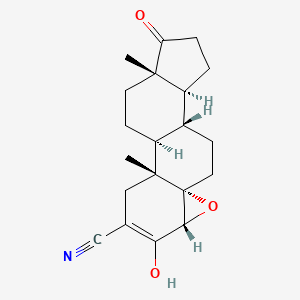
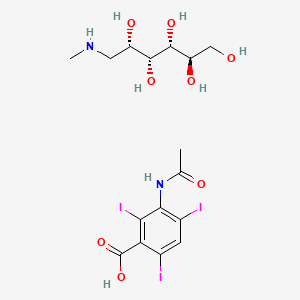
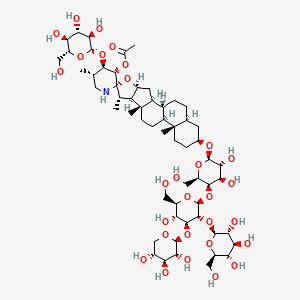

![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)
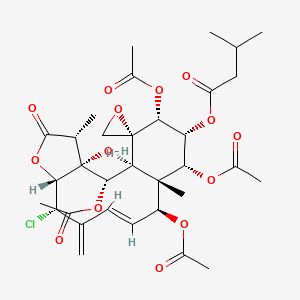
![[(5aS,5bR,7aR,9R,10R,11aS,11bS)-11a-(hydroxymethyl)-3a,5a,5b,8,8-pentamethyl-1-oxo-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6,7,7a,9,10,11,11b,12,13-dodecahydro-2H-cyclopenta[a]chrysen-10-yl] acetate](/img/structure/B1259512.png)


